Sakacin P - 146240-19-9

Sakacin P

Catalog Number: EVT-1230612
CAS Number: 146240-19-9
Molecular Formula: C18H21N3O2
Molecular Weight: 216.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sakacin p belongs to the class of organic compounds known as fatty amides. These are carboxylic acid amide derivatives of fatty acids, that are formed from a fatty acid and an amine. Thus, sakacin p is considered to be a fatty amide lipid molecule. Sakacin p is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Sakacin p has been primarily detected in urine. Within the cell, sakacin p is primarily located in the cytoplasm.
Overview

Sakacin P is a bacteriocin produced by certain strains of Lactobacillus sakei, a type of lactic acid bacteria. This compound is classified as a Group IIA bacteriocin, which is characterized by its antimicrobial properties and the presence of unmodified amino acids. Sakacin P is particularly notable for its effectiveness against various Gram-positive bacteria, making it significant in food preservation and safety applications.

Source and Classification

Sakacin P is primarily derived from Lactobacillus sakei, which is commonly found in fermented foods, particularly meat products. The bacteriocin is encoded by a gene cluster that includes the sppA gene, among others, responsible for its synthesis and regulation. This classification as a Group IIA bacteriocin places it among a broader category of antimicrobial peptides known for their ability to inhibit the growth of competing microorganisms without harming the host organism.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sakacin P involves ribosomal translation of its precursor peptide, which undergoes post-translational modifications to become an active bacteriocin. The gene cluster responsible for Sakacin P production has been extensively studied, revealing that it includes genes for both structural and regulatory elements necessary for its biosynthesis. Techniques such as polymerase chain reaction (PCR) and cloning into expression vectors have been employed to analyze and express the sppA gene in heterologous systems like Escherichia coli .

Molecular Structure Analysis

Structure and Data

The molecular structure of Sakacin P has been elucidated through various methods, including X-ray crystallography. The structure consists of a linear peptide with specific amino acid sequences that contribute to its antimicrobial activity. The Protein Data Bank entry for Sakacin P (PDB ID: 1OHM) provides detailed information about its three-dimensional conformation, which is critical for understanding its interaction with target cells .

Key Structural Features

  • Length: Approximately 34 amino acids.
  • Disulfide Bonds: Contributes to its stability.
  • Hydrophobic Regions: Important for membrane interaction.
Chemical Reactions Analysis

Reactions and Technical Details

Sakacin P exerts its antimicrobial effects primarily through membrane disruption in target bacteria. It binds to specific receptors on the bacterial surface, leading to pore formation that compromises membrane integrity. The bacteriocin's activity can be influenced by factors such as pH, temperature, and the presence of other ions or molecules in the environment .

Mechanism of Action
  • Binding: Interaction with bacterial membranes.
  • Pore Formation: Disruption of membrane potential.
  • Cell Lysis: Resulting in bacterial death.

Mechanism of Action

Process and Data

The mechanism by which Sakacin P inhibits bacterial growth involves several steps:

  1. Recognition: Sakacin P recognizes and binds to specific receptors on Gram-positive bacteria.
  2. Membrane Interaction: It inserts itself into the lipid bilayer, causing structural changes.
  3. Pore Formation: This leads to the formation of pores that disrupt cellular homeostasis.
  4. Cell Death: Ultimately results in lysis or apoptosis of the target cell.

The binding energy associated with these interactions has been quantified using molecular docking studies, showing significant affinity between Sakacin P and its target receptors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow solution.
  • Solubility: Highly soluble in water due to its peptide nature.

Chemical Properties

  • Molecular Weight: Approximately 3,500 Da.
  • Stability: Heat-stable under certain conditions, which enhances its utility in food preservation.

Relevant data indicate that Sakacin P retains activity across a range of temperatures and pH levels, making it suitable for various applications .

Applications

Sakacin P has several scientific uses, particularly in the food industry:

  • Food Preservation: Effective against spoilage organisms and pathogens in meat products.
  • Biopreservation: Used as a natural preservative to extend shelf life while maintaining food safety.
  • Pharmaceuticals: Potential applications in developing new antimicrobial agents against resistant bacterial strains.
Biosynthesis and Genetic Determinants of Sakacin P

Ribosomal Synthesis and Post-Translational Modifications

Sakacin P is a class IIa bacteriocin ribosomally synthesized as a 60-amino-acid prepeptide. This precursor consists of an N-terminal double-glycine leader peptide (23 residues) and a C-terminal mature bacteriocin domain (37 residues). Unlike lantibiotics (class I bacteriocins), Sakacin P undergoes no extensive post-translational modifications beyond leader peptide cleavage. The double-glycine motif is recognized by the dedicated ABC transporter complex (SppT/SppE), which cleaves the leader peptide during translocation. The mature peptide features a conserved YGNGV motif characteristic of pediocin-like bacteriocins, which is critical for its binding to target membranes. The hydrophobic/amphiphilic C-terminal domain facilitates pore formation in susceptible bacteria [1] [9].

Genomic Organization of the spp Gene Cluster

The genetic determinants of Sakacin P are encoded within a 7.6 kb chromosomal operon in Lactobacillus sakei strains Lb674 and LTH673. The cluster comprises six contiguous genes (sppK, sppR, sppA, spiA, sppT, sppE), all co-transcribed in the same direction. Non-producing strains (e.g., L. sakei Lb790) harbor fragmented homologs of this cluster, often with inactivating mutations in sppK or insertional disruptions, confirming the operon’s essential role [2] [3] [6].

Table 1: Core Components of the Sakacin P Gene Cluster

GeneSize (aa)Protein FunctionEssential for Activity?
sppA60Pre-bacteriocin precursor (leader peptide + mature Sakacin P)Yes
spiA100Immunity protein (protects producer strain from self-inhibition)Yes
sppK450Histidine kinase (senses extracellular pheromone)Yes
sppR220Response regulator (activates target promoters)Yes
sppT550ABC transporter (processes and secretes bacteriocin)Yes
sppE150Accessory protein (assists SppT in translocation/leader peptide cleavage)Yes

Functional Roles of sppA (Structural Gene) and spiA (Immunity Gene)

The sppA gene encodes the Sakacin P prepropeptide. Its deletion abolishes antimicrobial activity, while heterologous expression in non-producing strains (e.g., L. sakei Lb790) confers production capacity. Adjacent to sppA, spiA encodes a 100-amino-acid immunity protein that protects the producer from self-toxicity. Mutational analysis confirms that spiA disruption renders L. sakei susceptible to Sakacin P, while its overexpression enhances resistance. The sppA-spiA intergenic region (12 bp) enables tight translational coupling, ensuring coordinated bacteriocin and immunity synthesis [2] [3] [6].

Regulatory Components: sppK (Histidine Kinase) and sppR (Response Regulator)

The sppK/sppR two-component system regulates Sakacin P biosynthesis. SppK is a membrane-associated histidine kinase that detects the extracellular pheromone SppIP (encoded upstream of sppK). Upon pheromone binding, SppK autophosphorylates and transfers the phosphate group to the response regulator SppR. Activated SppR binds to inducible promoters (PsppIP, PsppA, PsppT), initiating transcription of all operons required for Sakacin P production. Mutations in sppK or sppR abolish bacteriocin synthesis, confirming their regulatory necessity [2] [3] [6].

Transport Machinery: sppT (ABC Transporter) and sppE (Accessory Protein)

The SppT/SppE complex mediates Sakacin P export and leader peptide cleavage. SppT is a 630-kDa ABC transporter that hydrolyzes ATP to energize bacteriocin translocation across the membrane. SppE, an accessory transmembrane protein, enhances SppT’s processing efficiency by facilitating recognition of the double-glycine leader. Deletion of either gene traps Sakacin P intracellularly, abolishing extracellular activity. Homology modeling indicates SppT shares structural motifs with E. coli haemolysin transporters [2] [3] [6].

Transcriptional Regulation Mechanisms

Quorum-Sensing Systems and Inducible Promoters

Sakacin P production is governed by a peptide pheromone-based quorum-sensing system. The pheromone SppIP (secreted as a propeptide with a double-glycine leader) is processed by SppT/SppE and accumulates extracellularly. At threshold concentrations, SppIP binds SppK, triggering the phosphorelay cascade that activates SppR. Activated SppR induces three core promoters:

  • PsppIP: Drives expression of the regulatory operon (sppIP, sppK, sppR)
  • PsppA: Controls the bacteriocin-immunity operon (sppA-spiA)
  • PsppT: Regulates the transporter operon (sppT-sppE)

This circuit creates a density-dependent positive feedback loop, ensuring bacteriocin production only at high producer cell densities [1] [3] [5].

Table 2: Regulatory Elements in Sakacin P Biosynthesis

ComponentFunctionInduction Mechanism
Pheromone (SppIP)Signaling peptideSecreted via SppT/SppE; sensed by SppK at high cell density
Promoter PsppIPDrives sppIP-sppK-sppR transcriptionActivated by phosphorylated SppR
Promoter PsppADrives sppA-spiA transcription10-fold induction by SppR~P; requires autoinduction
Promoter PsppTDrives sppT-sppE transcriptionActivated by SppR~P; constitutive basal expression
Bidirectional TerminatorBetween sppE and sppQPrevents transcriptional interference from downstream operons

Translational Coupling Between Bacteriocin and Immunity Genes

The sppA and spiA genes exhibit strong translational coupling, a mechanism ensuring stoichiometric production of Sakacin P and its immunity protein. The 12-bp overlap between the stop codon of sppA and the start codon of spiA forces ribosomal re-initiation at the spiA start site. Experimental evidence comes from β-glucuronidase (GUS) fusion studies:

  • Fusion of gusA to the sppA 3’-end reduces spiA translation by 80%
  • Mutations in the sppA-spiA overlap region disrupt immunity protein synthesis
  • This coupling prevents bacteriocin-induced self-toxicity by synchronizing bacteriocin and immunity protein expression [1] [4].

Properties

CAS Number

146240-19-9

Product Name

Sakacin P

IUPAC Name

tert-butyl N-(4-amino-3,4-dioxobutan-2-yl)carbamate

Molecular Formula

C18H21N3O2

Molecular Weight

216.23 g/mol

InChI

InChI=1S/C9H16N2O4/c1-5(6(12)7(10)13)11-8(14)15-9(2,3)4/h5H,1-4H3,(H2,10,13)(H,11,14)

InChI Key

VMETVXNVLXCEFC-UHFFFAOYSA-N

SMILES

CC(C(=O)C(=O)N)NC(=O)OC(C)(C)C

Synonyms

sakacin P

Canonical SMILES

CC(C(=O)C(=O)N)NC(=O)OC(C)(C)C

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